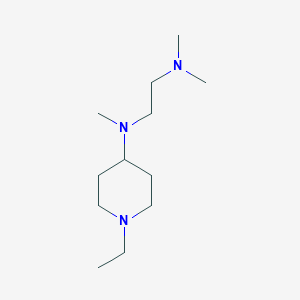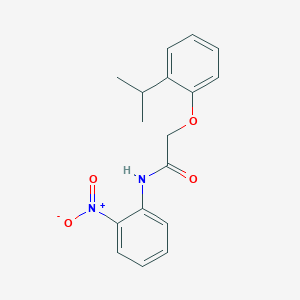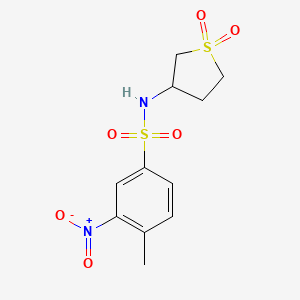![molecular formula C22H20N4O B4966643 7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4966643.png)
7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol, also known as MQ, is a chemical compound that has been used extensively in scientific research for its various applications. MQ is a derivative of quinoline and has been synthesized using various methods.
作用機序
The mechanism of action of 7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol is not fully understood, but it is believed to involve the chelation of metal ions, which can lead to the inhibition of various enzymes and proteins. 7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has also been shown to induce apoptosis in cancer cells, which may be due to its ability to generate reactive oxygen species.
Biochemical and Physiological Effects:
7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has been shown to have various biochemical and physiological effects, including the inhibition of metalloproteases, which are enzymes involved in the breakdown of extracellular matrix proteins. 7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, 7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol in lab experiments is its fluorescent properties, which make it a useful tool for studying the structure and function of proteins. 7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of using 7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol in scientific research. One area of interest is the development of 7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol-based therapeutics for the treatment of cancer and Alzheimer's disease. Another area of interest is the use of 7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol as a tool for studying the structure and function of proteins. Additionally, there is potential for the development of new fluorescent probes based on the structure of 7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol. Further research is needed to fully understand the potential applications of 7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol in scientific research.
Conclusion:
In conclusion, 7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol is a chemical compound that has been extensively used in scientific research for its various applications. The synthesis of 7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol is a multi-step process that requires careful attention to detail. 7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has been shown to have various biochemical and physiological effects, including the inhibition of metalloproteases and the induction of apoptosis in cancer cells. While there are advantages to using 7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol in lab experiments, there are also limitations, such as its potential toxicity. There are several future directions for the use of 7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol in scientific research, including the development of 7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol-based therapeutics and the use of 7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol as a tool for studying the structure and function of proteins.
合成法
7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has been synthesized using various methods, including the condensation of 2-aminomethyl-6-methylpyridine and 2-amino-4-methylpyridine with 8-hydroxyquinoline. Another method involves the reaction of 2-chloromethyl-6-methylpyridine with 2-amino-4-methylpyridine, followed by the addition of 8-hydroxyquinoline. The synthesis of 7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol is a multi-step process and requires careful attention to detail.
科学的研究の応用
7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has been used in various scientific research applications, including as a fluorescent probe for metal ions, such as zinc and copper. It has also been used as a chelator for these metal ions and has shown potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. 7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has also been used as a tool for studying the structure and function of proteins.
特性
IUPAC Name |
7-[(6-methylpyridin-2-yl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-14-10-12-23-19(13-14)26-21(18-7-3-5-15(2)25-18)17-9-8-16-6-4-11-24-20(16)22(17)27/h3-13,21,27H,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBUDQDRPGGZSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC(=N4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-{(6-Methylpyridin-2-yl)[(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-chlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4966564.png)

![7-(3,4-difluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4966577.png)
![3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium bromide](/img/structure/B4966580.png)

![1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4966587.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4966594.png)
![2-(methoxymethyl)-1-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B4966600.png)
![N-1-adamantyl-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4966629.png)
![1-[(2-fluorophenyl)acetyl]-2-methylindoline](/img/structure/B4966639.png)


![4-({4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B4966657.png)
